3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride

Catalog No.
S6895643
CAS No.
2866322-96-3
M.F
C7H14ClN
M. Wt
147.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride

CAS Number

2866322-96-3

Product Name

3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride

IUPAC Name

3-methylbicyclo[3.1.0]hexan-3-amine;hydrochloride

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

InChI

InChI=1S/C7H13N.ClH/c1-7(8)3-5-2-6(5)4-7;/h5-6H,2-4,8H2,1H3;1H

InChI Key

YNBURYJSPDDYJJ-UHFFFAOYSA-N

SMILES

CC1(CC2CC2C1)N.Cl

Canonical SMILES

CC1(CC2CC2C1)N.Cl
  • Organic synthesis

    The bicyclic core and amine group of 3-MBCH could be useful as a building block for the synthesis of more complex organic molecules with specific functionalities. Bicyclic amines have been explored in the synthesis of various ring systems and heterocyclic compounds [PubChem, N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride, ].

  • Medicinal chemistry

    The presence of the amine group might make 3-MBCH a candidate for further investigation in medicinal chemistry. Bicyclic amines have been explored for their potential antibacterial, antifungal, and antiviral properties [NCBI bookshelf, Bicyclic amines as potential therapeutic agents, ]. However, there's no current research specifically focused on 3-MBCH in this area.

  • Material science

    The rigid bicyclic structure and amine group could potentially lead to interesting properties for applications in material science. Bicyclic amines have been incorporated into polymers for applications like drug delivery and sensors [ScienceDirect, Bicyclic amines: a scaffold for functional materials, ]. More research is needed to determine if 3-MBCH exhibits properties suitable for these applications.

3-Methylbicyclo[3.1.0]hexan-3-amine hydrochloride is a bicyclic amine compound characterized by its unique structural features. Its molecular formula is C6H12ClNC_6H_{12}ClN with a molecular weight of approximately 133.62 g/mol. The compound features a bicyclic framework, which consists of two fused carbon rings, and an amine group attached to the third carbon of the three-membered ring. This specific arrangement contributes to its potential utility in various chemical and biological applications .

, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Alkylation: The nitrogen atom can be alkylated using alkyl halides, leading to the formation of N-alkyl derivatives.

These reactions make it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis of 3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can form the bicyclic structure.
  • Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of reducing agents.
  • Amine Hydrochloride Formation: Once synthesized, the base form of the compound can be converted into its hydrochloride salt by reacting it with hydrochloric acid.

These methods highlight the versatility in synthesizing this compound for research and industrial applications .

3-Methylbicyclo[3.1.0]hexan-3-amine hydrochloride has potential applications in:

  • Organic Synthesis: As a building block for more complex organic molecules.
  • Medicinal Chemistry: Investigated for its possible therapeutic properties.
  • Material Science: Potential use in developing polymers or materials with specific functionalities due to its rigid structure.

Several compounds share structural similarities with 3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride, including:

Compound NameMolecular FormulaUnique Features
N-Methylbicyclo[3.1.0]hexan-6-amineC7H13NC_7H_{13}NContains a methyl group on nitrogen; different position of amine group
Bicyclo[3.1.0]hexan-2-oneC7H10OC_7H_{10}OContains a ketone functional group instead of amine
Bicyclo[2.2.1]heptaneC7H12C_7H_{12}Different bicyclic structure; lacks an amine group

The uniqueness of 3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride lies in its specific bicyclic framework combined with the amine functionality at the 3-position, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

147.0814771 g/mol

Monoisotopic Mass

147.0814771 g/mol

Heavy Atom Count

9

Dates

Last modified: 04-15-2024

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